tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 2096334-73-3) is a boronate ester derivative featuring a pyrrolo[2,3-b]pyridine core. This compound is characterized by a tert-butyl carbamate (Boc) protecting group at the 1-position, a methyl substituent at the 3-position, and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. The pyrrolo[2,3-b]pyridine scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor scaffold in drug discovery (e.g., Bruton’s tyrosine kinase (BTK) inhibition) . The boronate ester group enables its use in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in synthesizing complex molecules for pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-11-22(16(23)24-17(2,3)4)15-14(12)9-13(10-21-15)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUYQLIZWLVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed under inert atmosphere with reagents like aryl halides and boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The reactions are typically carried out under inert atmosphere to prevent oxidation and degradation of the sensitive boronic ester group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Scientific Research Applications
Organic Synthesis
One of the primary applications of tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate is in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules used in pharmaceuticals and materials science. The boronate ester group facilitates the coupling process by acting as a reactive partner with aryl halides.
Pharmaceutical Development
Compounds derived from this structure exhibit significant biological activity, making them potential candidates for drug development. Research indicates that these compounds may function as enzyme inhibitors or modulators of receptor activity. The interaction between the boronate ester group and active sites on enzymes can lead to inhibition or alteration of enzymatic pathways. For instance, studies have shown that derivatives can inhibit arginase, an enzyme involved in the urea cycle, which may have implications for treating conditions related to nitric oxide production and immune responses .
Biological Interactions
The ability of this compound to interact with biological macromolecules has been explored extensively. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to elucidate binding affinities and mechanisms of action. These studies reveal that the pyrazolo[2,3-b]pyridine core can engage in π-π stacking interactions with aromatic residues within proteins, enhancing binding affinity and specificity .
Case Study 1: Enzyme Inhibition
A study focused on the synthesis and evaluation of enzyme inhibitors based on the pyrrolo[2,3-b]pyridine scaffold demonstrated that derivatives of this compound exhibited potent inhibition against specific enzymes involved in metabolic pathways . The results indicated a dose-dependent response in enzyme activity assays, suggesting potential therapeutic applications.
Case Study 2: Drug Design
In another investigation into structure-based drug design, researchers optimized compounds based on the pyrrolo[2,3-b]pyridine scaffold to develop selective inhibitors for MPS1 (Monopolar Spindle 1) kinase. The study highlighted how modifications to the core structure could enhance oral bioavailability while maintaining potency against cancer cell lines . This underscores the versatility of this compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Compound 3P (Pyrrolo[2,3-b]pyridine-based BTK Inhibitor)
- Core : Pyrrolo[2,3-b]pyridine.
- Substituents : Undisclosed substituents (optimized for BTK inhibition).
- Activity : IC₅₀ = 6.0 nM (enzymatic BTK), 14 nM (cellular BTK) .
- Application : Superior to RN486 and pyrrolo[2,3-d]pyrimidine derivatives in BTK inhibition, highlighting the pyrrolo[2,3-b]pyridine scaffold’s efficacy in kinase targeting.
- Comparison: The target compound shares the same core but lacks disclosed biological data.
tert-Butyl 3-((6-Chloro-5-(tetramethyl-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- Core: Pyrrolidine (non-fused).
- Substituents : Chloro, tetramethyl-dioxaborolane, and pyridinyloxy groups.
- Molecular Weight : 438.75 g/mol (C₂₁H₃₂BClN₂O₅) .
- Comparison: The chloro substituent increases molecular weight and polarizability compared to the target’s methyl group.
Boronate Esters with Heterocyclic Cores
tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
tert-Butyl N-[3-Methyl-5-(tetramethyl-dioxaborolan-2-yl)phenyl]carbamate (PC-1075)
- Core : Benzene.
- Substituents : Methyl, boronate ester, Boc group.
- However, its simplicity may enhance synthetic accessibility .
Brominated and Methoxylated Analogues
tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Core : Pyrrolidine.
- Substituents : Bromo, methoxy, pyridinyloxy.
- Molecular Weight : ~430 g/mol (estimated) .
- Application : Bromo groups facilitate further functionalization via cross-coupling, whereas methoxy groups enhance solubility.
- Comparison : The bromo substituent offers a handle for diversification, unlike the target’s boronate ester, which is coupling-ready. The pyrrolidine core lacks the fused aromatic system critical for planar binding in kinase active sites.
Key Findings and Implications
Scaffold Efficacy : The pyrrolo[2,3-b]pyridine core demonstrates superior kinase inhibition compared to pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine analogues, likely due to optimized planar geometry and substituent interactions .
Substituent Effects : Methyl groups enhance lipophilicity, while boronate esters enable cross-coupling. Chloro or bromo substituents offer divergent synthetic pathways but may reduce metabolic stability .
Synthetic Utility : The target compound’s boronate ester positions it as a versatile intermediate for drug discovery, though its biological activity remains uncharacterized compared to Compound 3P .
Biological Activity
The compound tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate , identified by its CAS number 2096334-73-3 , is a novel synthetic derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Molecular Structure
- Molecular Formula : CHBNO
- Molecular Weight : 358.2 g/mol
- Structural Features : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its pharmacological properties, along with a boron-containing moiety that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 358.2 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
Research indicates that compounds similar to tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine derivatives exhibit significant inhibitory activity against various kinases, particularly the dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A). DYRK1A is implicated in neurodegenerative diseases and cancer. Inhibition of this kinase can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
Case Studies and Research Findings
-
DYRK1A Inhibition :
- A study demonstrated that derivatives of pyrrolo[2,3-b]pyridines showed nanomolar-level inhibitory activity against DYRK1A. This suggests that tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine could be a promising candidate for further development as a therapeutic agent targeting DYRK1A-related pathways .
-
Anti-inflammatory Effects :
- Compounds in this class have also shown antioxidant and anti-inflammatory properties in various assays. For instance, ORAC assays demonstrated their ability to scavenge free radicals effectively. Furthermore, in vitro studies using BV2 microglial cells indicated that these compounds could mitigate LPS-induced pro-inflammatory responses .
-
Drug Design and Synthesis :
- Innovative synthetic approaches have been employed to create derivatives with enhanced biological profiles. For example, the use of directed message passing neural networks (DMPNN) in drug design has facilitated the identification of potent DYRK1A inhibitors through computational modeling and subsequent experimental validation .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| DYRK1A Inhibition | Nanomolar-level inhibition |
| Anti-inflammatory Effects | Significant reduction in pro-inflammatory markers |
| Antioxidant Activity | Effective free radical scavenging |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
